molecular formula C11H18N4O3S B2411050 N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide CAS No. 2034335-06-1

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide

Cat. No.: B2411050
CAS No.: 2034335-06-1
M. Wt: 286.35
InChI Key: JHCONQJYCUQUII-UHFFFAOYSA-N
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Description

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide is a complex organic compound featuring a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of viral infections and as a scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide typically involves multi-step organic reactions. One common method starts with the formation of the pyrazolo[1,5-a]pyridine core through a 1,3-dipolar cycloaddition reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process often involves purification steps such as recrystallization or chromatography to isolate the desired product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the nitrogen-containing rings, potentially altering the compound’s biological activity.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing different functional groups onto the morpholine or sulfonamide moieties.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or aryl groups .

Scientific Research Applications

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

    4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine derivatives: These compounds share the core structure and are often used in similar research contexts.

    Morpholine derivatives: Compounds containing the morpholine ring are widely studied for their pharmacological properties.

    Sulfonamide derivatives: Known for their antibacterial properties, sulfonamides are a broad class of compounds with diverse applications.

Uniqueness: N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide is unique due to its combination of the pyrazolo[1,5-a]pyridine core with morpholine and sulfonamide groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.

Properties

IUPAC Name

N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)morpholine-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O3S/c16-19(17,14-5-7-18-8-6-14)13-10-2-4-15-11(9-10)1-3-12-15/h1,3,10,13H,2,4-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHCONQJYCUQUII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CC1NS(=O)(=O)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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